molecular formula C7H5F2NO3 B8645123 6-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

6-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B8645123
M. Wt: 189.12 g/mol
InChI Key: KKCJEPUTQWNBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H5F2NO3 and its molecular weight is 189.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5F2NO3

Molecular Weight

189.12 g/mol

IUPAC Name

6-(difluoromethyl)-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C7H5F2NO3/c8-5(9)4-2-1-3(7(12)13)6(11)10-4/h1-2,5H,(H,10,11)(H,12,13)

InChI Key

KKCJEPUTQWNBCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.4 g (36.4 mmol) of methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate were dissolved in 100 ml of methanol, and a solution of 1.3 g (54.6 mmol) of lithium hydroxide in 50 ml of water was added. After two hours of heating under reflux, the mixture was concentrated to a volume of about 50 ml and the solution was washed with dichloromethane. The aqueous phase was then acidified with 2N hydrochloric acid and extracted with ethyl acetate. Drying and concentration of the extract gave 5.6 g (82% of theory) of a brownish powder.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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